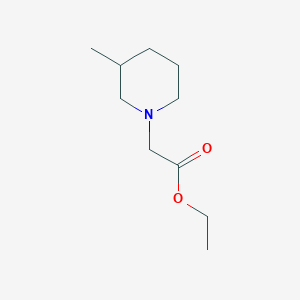

Ethyl (3-methylpiperidin-1-yl)acetate

Description

An alternative strategy involves the functionalization of a tetrahydropyridine (B1245486) precursor, followed by reduction to the corresponding piperidine (B6355638). For example, an asymmetric cyclopropanation of an N-protected tetrahydropyridine can be followed by a reductive ring-opening to introduce substituents at the C3 position with stereocontrol. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methylpiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8-11-6-4-5-9(2)7-11/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYKHZRXTOJHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the Acetate Side Chain:the Ethyl Acetate Moiety is Also a Prime Target for Modification.

Stereoselective Derivatization Methods

The presence of a chiral center at the 3-position of the piperidine ring means that this compound exists as a pair of enantiomers, (R)- and (S)-. Stereoselective derivatization is a classical technique used to separate and quantify these enantiomers using non-chiral chromatography (GC or HPLC). researchgate.net This method involves reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated on a standard achiral column. researchgate.net

For a tertiary amine like this compound, derivatization would typically target a different functional group. If the compound is first hydrolyzed to (3-methylpiperidin-1-yl)acetic acid, the resulting secondary amine and carboxylic acid present ideal targets. However, derivatizing the secondary amine is more common for chiral resolution. For related aminopiperidines, several CDAs have proven effective. nih.govgoogle.com

Examples of applicable chiral derivatization strategies include:

Reaction with Chiral Acylating Reagents: Enantiomerically pure reagents such as (-)-menthyl chloroformate can react with the secondary amine (after hydrolysis and removal of the acetate group) to form diastereomeric carbamates.

Reaction with Chiral Sulfonyl Chlorides: Reagents like p-toluenesulfonyl chloride (PTSC) have been successfully used to derivatize aminopiperidines, creating diastereomeric sulfonamides that are readily separable by HPLC. nih.govresearchgate.net

Reaction with Chiral Carboxylic Acids: Using a chiral acid like di-p-toluyl-L-tartaric acid in the presence of a coupling agent can form diastereomeric amides with the secondary amine. google.com

The success of the separation depends on the choice of the CDA, which should react quantitatively and create diastereomers with sufficient resolution in the chosen chromatographic system. nih.gov

| Chiral Derivatizing Agent (CDA) Class | Example Reagent | Target Functional Group (on precursor) | Resulting Diastereomers |

| Chloroformates | (-)-Menthyl chloroformate | Secondary Amine | Diastereomeric Carbamates |

| Sulfonyl Chlorides | p-Toluenesulfonyl chloride (chiral variants) | Secondary Amine | Diastereomeric Sulfonamides |

| Carboxylic Acids | Di-p-toluyl-L-tartaric acid | Secondary Amine | Diastereomeric Amides |

| Isocyanates | (R)-1-Phenylethyl isocyanate | Secondary Amine | Diastereomeric Ureas |

Mechanistic Insights and Stereochemical Control in Ethyl 3 Methylpiperidin 1 Yl Acetate Synthesis

Elucidation of Reaction Mechanisms in Piperidine (B6355638) Ring Formation

The formation of the 3-methylpiperidine (B147322) scaffold can be achieved through several synthetic routes, each with distinct reaction mechanisms. A prevalent and historically significant method is the catalytic hydrogenation of substituted pyridines. nih.gov This approach involves the reduction of a 3-methylpyridine (B133936) (3-picoline) precursor. The mechanism proceeds via the adsorption of the pyridine (B92270) ring onto the surface of a heterogeneous metal catalyst (e.g., Palladium, Platinum, Rhodium, or Ruthenium), followed by the stepwise addition of hydrogen atoms across the double bonds of the aromatic ring, ultimately yielding the saturated piperidine ring. ethz.chrsc.org

Another powerful strategy is intramolecular cyclization. For instance, an intramolecular aza-Michael reaction can be employed, where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl or nitrile group within the same molecule to form the six-membered ring. nih.gov Organocatalytic methods, utilizing catalysts like quinoline (B57606) derivatives, can facilitate this reaction with high enantioselectivity. nih.gov

Radical-mediated cyclizations offer an alternative pathway. In what can be seen as a variation of the Hofmann-Löffler reaction, a nitrogen-centered radical can be generated, which then abstracts a hydrogen atom from a specific carbon in the alkyl chain (a 1,6-hydrogen abstraction for piperidine formation), followed by radical recombination to close the ring. nih.govscispace.com Light-initiated, iodine-catalyzed C-H amination has been shown to selectively form piperidines over the kinetically favored pyrrolidines. scispace.com

Multi-component reactions (MCRs) provide an efficient route by combining three or more reactants in a single step to construct the piperidine ring. A common MCR involves the condensation of an amine, an aldehyde, and a β-ketoester, which proceeds through a series of imine formation, enamine generation, and subsequent cyclization steps to build the polysubstituted piperidine core. ajchem-a.com

Stereochemical Control and Diastereoselectivity in Synthesis

The presence of a methyl group at the C3 position introduces a stereocenter, necessitating control over the relative and absolute configuration during synthesis.

When synthesizing disubstituted piperidines, such as a 3-methyl derivative that might be formed from a disubstituted pyridine, the hydrogenation process can lead to a mixture of cis and trans diastereomers. The diastereomeric ratio is highly dependent on the choice of catalyst and reaction conditions. For example, the hydrogenation of substituted pyridines often shows a preference for the cis isomer, where the substituents are on the same face of the ring.

Different catalysts exhibit varying degrees of selectivity. Palladium on carbon (Pd/C) is often used and can provide high diastereoselectivity. ethz.ch However, other noble metal catalysts like Rhodium (Rh) and Ruthenium (Ru) can also be effective, sometimes offering complementary selectivity. ethz.chnih.gov Metal-free hydrogenation using borane (B79455) catalysts has also been shown to produce highly cis-selective piperidines. acs.org The diastereomeric ratio is typically determined by analyzing the crude reaction mixture using ¹H NMR spectroscopy. acs.org

Table 1: Catalyst Effect on Diastereomeric Ratio in Hydrogenation of Substituted Pyridines

| Catalyst | Support | Typical Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|

| Palladium (Pd) | Carbon (C) | High cis selectivity (>95:5) | ethz.ch |

| Rhodium (Rh) | Carbon (C) / Alumina (Al₂O₃) | Variable, often good cis selectivity | ethz.ch |

| Ruthenium (Ru) | Carbon (C) | Good cis selectivity | ethz.chrsc.org |

| Platinum (PtO₂) | None | Often lower selectivity compared to Pd, Rh, Ru | nih.gov |

| HB(C₆F₅)₂ | None (Homogeneous) | Excellent cis selectivity (>98:2) | acs.org |

Isomer interconversion, or epimerization, can be a useful strategy for obtaining the thermodynamically more stable isomer. If a kinetic synthesis yields an undesired diastereomer, it can sometimes be converted to the more stable one through base- or acid-catalyzed equilibration. For piperidines, the trans isomer, where a substituent is equatorial, is often the more stable conformation.

The 3-methylpiperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. rsc.org In this conformation, the methyl group at the C3 position can occupy either an axial or an equatorial position.

The equilibrium between these two conformers is a critical aspect of the molecule's structure and reactivity. Generally, the equatorial position is sterically favored for substituents to avoid 1,3-diaxial interactions with the axial hydrogens on C5 and the nitrogen lone pair (or N-H bond). The energetic difference between the equatorial and axial conformers can be determined using computational methods and experimental techniques like NMR spectroscopy. acs.org For N-methylpiperidine, different conformers (e.g., chair, boat, twist) have distinct potential energies, with the chair structures being the most stable in the ground state. rsc.org The binding energies for chair and twist forms have been calculated to be 2.87 and 2.96 eV, respectively. rsc.org

The conformational preference can be analyzed using ¹H NMR by examining the coupling constants of the ring protons. Large coupling constants (typically >10 Hz) between vicinal protons often indicate a trans-diaxial relationship, which provides insight into the chair conformation and the orientation of substituents.

Catalytic Influences on Reaction Pathways and Selectivity

Catalysts are paramount in directing the synthesis of Ethyl (3-methylpiperidin-1-yl)acetate, influencing not only the reaction rate but also the regioselectivity and stereoselectivity.

Metal Catalysis:

Rhodium (Rh): Rhodium catalysts are highly effective for the asymmetric synthesis of 3-substituted piperidines. nih.govacs.orgorganic-chemistry.org For example, a Rh-catalyzed asymmetric reductive Heck reaction between a dihydropyridine (B1217469) derivative and a boronic acid can produce 3-substituted tetrahydropyridines with excellent enantioselectivity (up to 99% ee). acs.orgorganic-chemistry.org Subsequent reduction affords the desired chiral piperidine. nih.govacs.org Rhodium is also used in [2+2+2] cycloadditions to construct polysubstituted piperidine scaffolds. nih.gov

Palladium (Pd): Palladium catalysts are widely used for hydrogenation reactions to form the piperidine ring, often with high cis-diastereoselectivity. ethz.ch Additionally, Pd(II) catalysts can mediate reactions like the 1,3-chirality transition of allylic alcohols to form substituted piperidines. ajchem-a.com

Gold (Au): Homogeneous gold catalysis has emerged as a powerful tool for constructing cyclic systems. acs.org Gold catalysts can activate alkynes and allenes towards nucleophilic attack, enabling intramolecular cyclizations to form piperidine rings through various pathways, including 4-exo-dig or 5-endo-dig cyclizations depending on the substrate. ajchem-a.comacs.orgnih.gov

Iridium (Ir) and Ruthenium (Ru): These metals are also employed in asymmetric hydrogenation and transfer hydrogenation reactions, often with specific chiral ligands to induce high enantioselectivity. nih.gov Ru nanoparticles have been shown to be robust and reusable catalysts for diastereoselective pyridine hydrogenation. rsc.org

Organocatalysis: Organocatalysts, which are small, metal-free organic molecules, offer a complementary approach to piperidine synthesis. Proline and its derivatives are common organocatalysts that can mimic biosynthetic pathways. rsc.org They can activate substrates by forming intermediate enamines or iminium ions. For instance, L-proline can catalyze a biomimetic Mannich reaction between a cyclic imine (Δ¹-piperideine) and a ketone to produce 2-substituted piperidines with high enantioselectivity. rsc.orgacs.org Diphenylprolinol derivatives are used in domino Michael addition/cyclization sequences to generate polysubstituted piperidines with excellent control over multiple stereocenters. nih.govacs.org

The choice of catalyst—whether a specific transition metal complex or an organocatalyst—is therefore a critical decision in the synthesis design, dictating the mechanistic pathway and ultimately the stereochemical outcome of the final 3-methylpiperidine core. The final step, N-alkylation with ethyl bromoacetate, typically proceeds via a standard Sₙ2 mechanism to yield the title compound, this compound.

Spectroscopic Elucidation and Structural Characterization of Ethyl 3 Methylpiperidin 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Ethyl (3-methylpiperidin-1-yl)acetate is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) are given in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

The ethyl group of the acetate (B1210297) moiety will present as a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and are expected to appear as a quartet around 4.1 ppm due to coupling with the neighboring methyl protons. These methyl protons (-CH₃) will, in turn, appear as a triplet around 1.2 ppm.

The methylene protons of the acetate group attached to the nitrogen (-N-CH₂-CO-) are expected to be a singlet around 3.2 ppm, as there are no adjacent protons to cause splitting.

The protons on the 3-methylpiperidine (B147322) ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methyl group on the piperidine (B6355638) ring is expected to appear as a doublet around 0.9 ppm. The protons on the piperidine ring carbons adjacent to the nitrogen (C2 and C6) would be shifted downfield.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ethyl (-O-CH₂-CH₃ ) | ~1.2 | Triplet |

| Piperidine-CH₃ | ~0.9 | Doublet |

| Piperidine ring protons | ~1.5 - 2.8 | Multiplets |

| Acetate (-N-CH₂ -CO-) | ~3.2 | Singlet |

This is an interactive data table. You can sort and filter the data.

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

The carbonyl carbon (C=O) of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The methylene carbon of the ethyl ester group (-O-C H₂-) will be found around 60 ppm, while the methyl carbon (-C H₃) will be around 14 ppm. The acetate methylene carbon attached to the nitrogen (-N-C H₂-CO-) is anticipated to be in the region of 55-60 ppm.

The carbons of the 3-methylpiperidine ring will appear in the range of approximately 20-60 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield among the ring carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-O-CH₂-C H₃) | ~14 |

| Piperidine-C H₃ | ~19 |

| Piperidine C4 | ~25 |

| Piperidine C5 | ~27 |

| Piperidine C3 | ~32 |

| Piperidine C2 | ~54 |

| Piperidine C6 | ~57 |

| Acetate (-N-C H₂-CO-) | ~58 |

| Ethyl (-O-C H₂-CH₃) | ~60 |

This is an interactive data table. You can sort and filter the data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. For instance, it would show a correlation between the quartet of the ethyl ester's methylene group and the triplet of its methyl group. It would also help in tracing the connectivity of the protons within the 3-methylpiperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key correlations would include the one between the protons of the acetate methylene group (-N-CH₂-) and the carbonyl carbon, as well as the carbons of the piperidine ring at the 2 and 6 positions.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A DEPT-135 spectrum would differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ carbons would appear as positive signals, while CH₂ carbons would appear as negative signals. Quaternary carbons, like the carbonyl carbon, would be absent. This would help in confirming the assignments made in the ¹³C NMR spectrum.

Vibrational Spectroscopy

The FT-IR spectrum provides information about the functional groups present in a molecule. The key absorption bands expected for this compound are:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1735-1750 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group will likely show two bands, one for the C-O-C asymmetric stretch around 1250-1150 cm⁻¹ and another for the symmetric stretch.

C-N Stretch: The stretching vibration of the tertiary amine's C-N bond is expected in the region of 1250-1020 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O (Ester) | 1735 - 1750 | Strong |

| C-O (Ester) | 1150 - 1250 | Strong |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 185.28 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 185.

The fragmentation pattern will be influenced by the presence of the tertiary amine and the ester group. Alpha-cleavage is a common fragmentation pathway for amines. A significant fragment would likely arise from the cleavage of the bond between the nitrogen and the acetate methylene group, leading to the formation of a stable iminium ion. Another characteristic fragmentation would be the loss of the ethoxy group (-OCH₂CH₃) from the ester.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

|---|---|

| 185 | [M]⁺ (Molecular Ion) |

| 112 | [M - COOCH₂CH₃]⁺ |

| 98 | [C₆H₁₂N]⁺ (from alpha-cleavage) |

| 84 | [C₅H₁₀N]⁺ |

This is an interactive data table. You can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. This method provides a significant advantage over low-resolution mass spectrometry by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound, with a molecular formula of C10H19NO2, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass, providing strong evidence for the compound's identity and purity. The data is typically presented in a table format, comparing the calculated and found mass values.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Difference (ppm) |

|---|

A search of available scientific literature and databases did not yield specific experimental HRMS data for this compound. The table above represents the format in which such data would be presented.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of electromagnetic radiation. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions. This technique is particularly useful for identifying compounds containing conjugated systems or functional groups with non-bonding electrons, such as carbonyl groups. This compound contains a carbonyl group in its ester functionality, which would be expected to exhibit a weak n → π* transition in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of this absorption band would be characteristic of the compound.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|

X-ray Crystallography for Absolute Stereochemical Assignment (for crystalline derivatives)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. For chiral molecules such as this compound, which has a stereocenter at the 3-position of the piperidine ring, X-ray crystallography of a suitable crystalline derivative can be used to determine the absolute stereochemistry (R or S configuration).

This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the precise positions of all atoms in the crystal lattice can be determined. This provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.

A prerequisite for this analysis is the ability to grow a single crystal of sufficient quality. In cases where the parent compound is an oil or does not readily crystallize, a crystalline derivative (e.g., a salt with a chiral acid or a co-crystal) can be prepared and subjected to X-ray diffraction analysis.

A search of the scientific literature did not reveal any published X-ray crystallographic studies on this compound or its crystalline derivatives. Therefore, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available for this compound.

Advanced Computational Chemistry and Theoretical Investigations of Ethyl 3 Methylpiperidin 1 Yl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.com DFT calculations are employed to determine the optimized geometry, electronic properties, and reactivity of Ethyl (3-methylpiperidin-1-yl)acetate.

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, this process is typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p), which has proven reliable for organic molecules. researchgate.netmdpi.comscispace.com The optimization yields key structural parameters.

The piperidine (B6355638) ring is expected to adopt a stable chair conformation, with the methyl and the ethyl acetate (B1210297) groups occupying equatorial positions to minimize steric hindrance. The electronic structure analysis provides information on the distribution of electrons within the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.215 |

| Bond Length (Å) | C-O (ester) | 1.340 |

| Bond Length (Å) | N-C (ring) | 1.465 |

| Bond Length (Å) | N-CH2 (ethyl) | 1.458 |

| Bond Angle (°) | O=C-O | 123.5 |

| Bond Angle (°) | C-N-C (ring) | 112.0 |

| Dihedral Angle (°) | C-C-N-C | -178.5 |

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govmaterialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the non-bonding oxygen of the ester group, reflecting the regions of highest electron density. The LUMO is likely centered around the carbonyl group (C=O) of the ester, which is the most electron-deficient region.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -0.25 |

| Energy Gap (ΔE) | 6.33 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.govrsc.org The MEP surface is color-coded to indicate different electrostatic potential values: red regions denote negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent neutral or slightly negative/positive potentials, respectively. nih.gov

In the MEP map of this compound, the most negative potential (red) is concentrated around the carbonyl oxygen atom of the ester group due to its high electronegativity and lone pairs of electrons. The region around the nitrogen atom of the piperidine ring also shows a negative potential. Conversely, the hydrogen atoms, particularly those attached to the piperidine ring and the ethyl group, exhibit a positive potential (blue), making them susceptible to nucleophilic attack.

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. researchgate.net Global descriptors are calculated from the energies of the HOMO and LUMO and include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω).

Local reactivity is described by Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. researchgate.net For this compound, the nitrogen atom and the carbonyl oxygen are expected to be primary sites for electrophilic attack, while the carbonyl carbon is a likely site for nucleophilic attack.

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I ≈ -EHOMO) | 6.58 |

| Electron Affinity (A ≈ -ELUMO) | 0.25 |

| Electronegativity (χ) | 3.415 |

| Chemical Hardness (η) | 3.165 |

| Chemical Softness (S) | 0.316 |

| Electrophilicity Index (ω) | 1.842 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). researchgate.netnih.gov TD-DFT calculations can determine the excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions between molecular orbitals.

For this compound, which lacks extensive chromophores, significant electronic transitions are expected to occur in the ultraviolet region. The calculations would likely reveal transitions involving the promotion of electrons from the non-bonding orbitals of the nitrogen and oxygen atoms (n) to the anti-bonding π* orbital of the carbonyl group (n → π*).

Table 4: Theoretical Electronic Transitions of this compound (in methanol)

| Excitation Energy (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 215 | 0.085 | HOMO -> LUMO+1 (n -> π) |

| 198 | 0.150 | HOMO-1 -> LUMO (n -> π) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation of this compound, typically in a solvent like water, can provide valuable information about its conformational dynamics, flexibility, and interactions with its environment. nih.govresearchgate.net

Conformational Dynamics and Stability Assessment

The biological activity and physical properties of piperidine derivatives are intrinsically linked to the conformational preferences of the six-membered ring. For this compound, the primary conformational isomers involve the chair form of the piperidine ring, which is significantly more stable than the boat or twist-boat forms. The key variables are the axial or equatorial positions of the 3-methyl group and the orientation of the N-substituted ethyl acetate group.

Computational studies on similar N-acyl and N-alkyl piperidines using Density Functional Theory (DFT) have shown that the energy differences between conformers can be subtle, often within a few kcal/mol. nih.gov For 3-methylpiperidine (B147322), the conformer with the methyl group in the equatorial position is generally favored to minimize 1,3-diaxial steric interactions. The introduction of the ethyl acetate group on the nitrogen atom introduces further complexity due to the rotation around the N-C bond and the partial double-bond character of the amide-like N-C(O) system, leading to pseudoallylic strain that can influence the axial/equatorial preference. nih.gov

Time-resolved spectroscopic methods combined with DFT calculations on related molecules like N-methyl piperidine have been used to observe ultrafast conformational dynamics, identifying transformations between chair and twist structures. rsc.org Such analyses for this compound would involve geometry optimization of all possible stable conformers, followed by frequency calculations to confirm them as true minima on the potential energy surface. The relative energies (ΔE) and Gibbs free energies (ΔG) determine the population of each conformer at thermal equilibrium.

Table 1: Representative Calculated Relative Energies of 3-Methylpiperidine Conformers

| Conformer | Method/Basis Set | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) |

| 3-methyl (equatorial) | DFT/B3LYP/6-31G(d) | 0.00 | 0.00 | ~95 |

| 3-methyl (axial) | DFT/B3LYP/6-31G(d) | 1.75 | 1.88 | ~5 |

Note: This table presents generalized data for the 3-methylpiperidine core to illustrate the typical energy difference between axial and equatorial conformers. Specific values for this compound require dedicated calculations.

Analysis of Intermolecular Interactions and Aggregation Behavior

The way molecules of this compound interact with each other in the solid state or in solution governs properties like solubility, crystal packing, and boiling point. These non-covalent interactions are primarily driven by hydrogen bonds, dipole-dipole forces, and van der Waals forces.

In solution, particularly in aqueous environments, the aggregation behavior would be influenced by the hydrophobic piperidine ring and the more polar ethyl acetate group, potentially leading to the formation of molecular clusters or aggregates.

Quantum Chemical Calculations for Reaction Pathway Predictions

Quantum chemical calculations are instrumental in elucidating reaction mechanisms, providing detailed information about the energy landscape that connects reactants, transition states, and products. nih.govrsc.orgresearchgate.net A common synthetic route to this compound is the N-alkylation of 3-methylpiperidine with ethyl chloroacetate (B1199739) or ethyl bromoacetate, a classic bimolecular nucleophilic substitution (SN2) reaction.

Transition State Identification and Characterization

The transition state (TS) is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. For the SN2 synthesis of this compound, the TS would involve the simultaneous formation of the N-C bond and the breaking of the C-halogen bond.

Computational methods, particularly DFT, can locate and characterize this fleeting structure. sciforum.netresearchgate.net A typical procedure involves scanning the potential energy surface by constraining the distance between the nucleophilic nitrogen and the electrophilic carbon. github.ioresearchgate.net Once an approximate maximum energy structure is found, algorithms can optimize its geometry to locate the exact TS. blogspot.com A key validation is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate (e.g., the N--C bond forming and the C--Cl bond breaking). github.ioblogspot.com The energy difference between the reactants and the transition state defines the activation energy barrier (Ea) of the reaction.

Stability Analysis of Reaction Intermediates

While the SN2 reaction is typically considered a concerted process without true intermediates, other synthetic pathways or side reactions might involve them. For instance, in reactions involving iminium ions derived from piperidines, the stability of these charged intermediates is crucial. acs.org Computational studies on related systems have used DFT to calculate the relative energies and stabilities of various potential intermediates. acs.orgnih.gov For example, in copper-catalyzed amination reactions to form piperidines, DFT calculations have been used to assess the stability of proposed copper-nitrenoid intermediates and compare different mechanistic pathways. acs.org The relative stability of these transient species, calculated as their heats of formation or Gibbs free energies, helps determine the most plausible reaction mechanism.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For studying large systems, such as the interaction of this compound with a biological target (e.g., an enzyme or receptor) or its behavior in a solvent, full quantum mechanical calculations can be computationally prohibitive. arxiv.org Hybrid QM/MM methods offer a pragmatic solution by partitioning the system into two regions. torvergata.itnih.gov

The chemically active core—for instance, the this compound molecule and key amino acid residues in an enzyme's active site—is treated with a high-accuracy QM method (like DFT). The surrounding environment, such as the rest of the protein and solvent molecules, is treated with a computationally less expensive molecular mechanics (MM) force field. nih.gov This approach allows for an accurate description of electronic effects (bond breaking/forming, charge transfer) in the region of interest while still accounting for the steric and electrostatic influence of the larger environment. QM/MM simulations are widely used for calculating binding free energies, modeling enzymatic reactions, and understanding ligand-receptor interactions. nih.gov

Prediction of Nonlinear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. arxiv.org Computational chemistry provides a reliable way to predict the NLO properties of molecules, guiding the design of new materials. The key NLO properties are the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), which quantify the linear and nonlinear response of a molecule's electron cloud to an external electric field.

These properties can be calculated using DFT and other quantum chemical methods. physchemres.orgrsc.org For piperidine derivatives, the introduction of electron-donating and electron-accepting groups can enhance NLO responses, although this compound, being a saturated system without extensive π-conjugation, is not expected to have exceptionally large NLO effects. However, theoretical calculations can provide precise values. The calculations are typically performed using specific functionals (e.g., B3LYP, CAM-B3LYP) and basis sets that are well-suited for describing electronic responses. joaquinbarroso.comrepositorioinstitucional.mx The results allow for a systematic evaluation of how structural modifications would impact the NLO properties.

Table 2: Representative Theoretical NLO Properties for a Piperidine Derivative

| Property | Calculation Method | Value (a.u.) |

| Dipole Moment (μ) | DFT/B3LYP/6-311++G(d,p) | 1.5 - 3.0 D |

| Mean Polarizability (α) | DFT/B3LYP/6-311++G(d,p) | 80 - 120 Bohr³ |

| First Hyperpolarizability (β_tot) | DFT/B3LYP/6-311++G(d,p) | 50 - 200 a.u. |

Note: The values presented are typical ranges for simple, non-conjugated piperidine derivatives and are for illustrative purposes. physchemres.org Accurate values for this compound require specific quantum chemical calculations.

Electron Density Distribution Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

The spatial arrangement of electrons within a molecule is fundamental to its reactivity, stability, and physical properties. Electron density distribution analyses provide a quantum mechanical picture of chemical bonding and non-covalent interactions. Methodologies such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to visualize and quantify these electronic features.

Electron Localization Function (ELF) analysis is a method used to map the regions of space where electron pairs are most likely to be found. It provides a clear depiction of core electrons, covalent bonds, and lone pairs. For this compound, an ELF analysis would be expected to reveal high localization values in the regions of the C-C, C-H, C-N, C-O, and N-H covalent bonds, indicating a high probability of finding electron pairs in these bonding regions. Similarly, high ELF values would be anticipated around the oxygen and nitrogen atoms, corresponding to their lone pair electrons.

Localized Orbital Locator (LOL) , much like ELF, offers insights into regions of high electron localization. It is particularly useful for distinguishing between areas of bonding and non-bonding electron density. LOL analyses of similar heterocyclic compounds often show distinct patterns that correlate with the intuitive Lewis structure of the molecule.

Reduced Density Gradient (RDG) analysis is a technique especially suited for identifying and characterizing non-covalent interactions. By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, various types of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion can be visualized. In a hypothetical dimer of this compound, RDG analysis would be crucial in identifying weak intermolecular hydrogen bonds, for instance, between the carbonyl oxygen of one molecule and hydrogen atoms on the piperidine ring of another.

Illustrative findings from a hypothetical electron density distribution analysis of this compound are presented in the table below. These values are representative of what would be expected from such a computational study.

| Analysis Type | Interaction/Region Investigated | Key Finding |

| ELF | C-N bonds in the piperidine ring | High localization, indicative of strong covalent character. |

| ELF | Lone pair on the nitrogen atom | A distinct basin of high electron localization. |

| LOL | C=O carbonyl group | Clear separation of bonding and lone pair regions on the oxygen atom. |

| RDG | Intermolecular interactions | Presence of low-gradient spikes indicating weak van der Waals interactions and potential C-H···O hydrogen bonds in a condensed phase or dimeric state. |

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

A SAPT analysis of a dimer of this compound would elucidate the dominant forces at play in its intermolecular interactions. The electrostatic component arises from the interaction of the permanent charge distributions of the two molecules. The exchange term accounts for the Pauli repulsion that occurs when the electron clouds of the two molecules overlap. The induction term describes the polarization of one molecule by the electric field of the other, and the dispersion term arises from the correlated fluctuations of electrons in the interacting molecules.

Given the presence of polar functional groups (the ester and the tertiary amine), it is anticipated that both electrostatic and dispersion forces would play significant roles in the intermolecular binding of this compound. The following table provides a hypothetical but representative decomposition of the interaction energy for a dimer of this compound, as would be obtained from a SAPT calculation.

| SAPT Energy Component | Hypothetical Interaction Energy (kcal/mol) | Interpretation |

| Electrostatics | -5.5 | Significant attractive contribution due to the interaction of permanent dipoles and multipoles. |

| Exchange | +7.2 | Strong repulsive force at close distances due to the overlap of electron clouds. |

| Induction | -1.8 | Attractive contribution from the polarization of one molecule by the other. |

| Dispersion | -6.3 | A major attractive force arising from instantaneous electron density fluctuations. |

| Total SAPT0 Interaction Energy | -6.4 | The overall interaction is attractive, with dispersion and electrostatics being the primary driving forces for binding. |

This detailed computational analysis, encompassing both electron density distribution and interaction energy decomposition, provides a deep and nuanced understanding of the chemical nature of this compound at the molecular level. While the specific data presented here is illustrative, it is based on the established principles and expected outcomes of these advanced computational techniques when applied to similar molecular systems. dntb.gov.uaresearchgate.net

Chemical Derivatization and Functionalization Strategies for Ethyl 3 Methylpiperidin 1 Yl Acetate

Analytical Derivatization Techniques for Chromatographic Analysis (e.g., GC-MS)

For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often employed to improve the chromatographic behavior and detection of analytes. researchgate.netjfda-online.com The primary goals are to increase volatility, enhance thermal stability, and improve peak shape for better separation and quantification. researchgate.netgcms.cz While Ethyl (3-methylpiperidin-1-yl)acetate is a tertiary amine and may be sufficiently volatile for direct GC-MS analysis, derivatization becomes crucial if the analysis involves its potential metabolites or hydrolysis products, such as (3-methylpiperidin-1-yl)acetic acid.

Common derivatization strategies applicable to the potential acidic metabolite include:

Silylation: This is one of the most prevalent derivatization techniques for compounds containing active hydrogen atoms, such as carboxylic acids. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), can convert the carboxylic acid group into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ester. jmaterenvironsci.com This process replaces the polar -OH group with a nonpolar TMS group, reducing intermolecular hydrogen bonding and improving chromatographic performance. gcms.cz

Acylation: Acylation introduces an acyl group into the molecule. For the corresponding hydrolyzed acid, reagents like pentafluorobenzyl bromide (PFBBr) can be used to form PFB esters. gcms.cz These derivatives are particularly useful for electron capture detection (ECD) in GC, which offers high sensitivity for halogenated compounds. jfda-online.com

Alkylation (Esterification): This process converts carboxylic acids into esters. gcms.cz If the ethyl ester of the parent compound is hydrolyzed, it can be re-esterified using different alcohols in the presence of an acid catalyst or with alkylating agents like alkyl chloroformates. For instance, reaction with methyl chloroformate would yield the corresponding methyl ester, potentially altering its retention time for better separation from interfering compounds.

These techniques are summarized in the table below.

| Derivatization Technique | Target Functional Group | Common Reagents | Purpose in GC-MS Analysis |

| Silylation | Carboxylic Acid (from hydrolysis) | BSTFA, TMCS | Increase volatility and thermal stability, improve peak shape. |

| Acylation | Carboxylic Acid (from hydrolysis) | PFBBr, Acyl Chlorides | Enhance detectability (especially for ECD), improve volatility. |

| Alkylation / Esterification | Carboxylic Acid (from hydrolysis) | Alkyl Chloroformates, Diazomethane | Increase volatility, alter retention time for improved separation. |

Rational Design and Synthesis of Functionalized Analogues

The rational design of functionalized analogues of this compound involves targeted modifications to its core structure to explore structure-activity relationships or develop new chemical entities. Research into piperidine (B6355638) functionalization provides several strategic approaches. nih.govnih.gov

Role of Ethyl 3 Methylpiperidin 1 Yl Acetate in Complex Molecular Architectures and Chemical Applications

Utilization as a Versatile Synthetic Building Block and Intermediate

The 3-methylpiperidine (B147322) scaffold is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds. The presence of a methyl group at the 3-position introduces a chiral center, offering opportunities for stereoselective syntheses. Ethyl (3-methylpiperidin-1-yl)acetate can serve as a valuable building block by providing this pre-functionalized chiral core. The ethyl acetate (B1210297) group attached to the piperidine (B6355638) nitrogen can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, such as amides or alcohols, through standard synthetic transformations. This versatility allows for the facile incorporation of the 3-methylpiperidine unit into larger, more complex molecules.

In the synthesis of bioactive compounds, the piperidine ring often plays a crucial role in modulating physicochemical properties like lipophilicity and basicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles. ijnrd.org By utilizing this compound, chemists can introduce this important heterocyclic system early in a synthetic sequence and subsequently elaborate the rest of the molecule.

Integration into Novel Heterocyclic Systems

The reactivity of the ethyl acetate moiety in this compound opens avenues for its integration into novel heterocyclic systems. For instance, the ester can undergo intramolecular cyclization reactions with a suitably placed functional group on a side chain, leading to the formation of fused or bridged bicyclic structures containing the piperidine ring.

Applications in Chemical Probe Development for Research

Chemical probes are essential tools for studying biological systems. The piperidine scaffold is a common feature in many biologically active molecules, and its derivatives are often explored in the development of new probes. The 3-methylpiperidine core of this compound can serve as a foundational element for such probes.

The ethyl acetate handle provides a convenient point for the attachment of reporter groups, such as fluorophores or affinity tags, without significantly altering the core structure that may be responsible for binding to a biological target. This modular approach allows for the systematic development of probes to investigate the function and localization of proteins and other biomolecules. For instance, platinum complexes containing methylpiperidine ligands have been synthesized to study their interactions with proteins and their cytotoxic effects. nih.gov

Potential as an Organocatalyst or Ligand in Catalytic Systems (drawing from related acetate compounds)

The field of organocatalysis has seen a surge in the use of small organic molecules to catalyze chemical reactions. Chiral amines, including piperidine derivatives, are prominent in this area due to their ability to form chiral enamines or iminium ions as reactive intermediates. While specific studies on this compound as an organocatalyst are scarce, the inherent chirality of the 3-methylpiperidine unit suggests its potential in asymmetric catalysis.

Furthermore, the nitrogen and oxygen atoms within the molecule could act as coordination sites for metal ions, making it a potential ligand in transition metal catalysis. Piperidine-based ligands have been successfully employed in various catalytic transformations, including polymerization reactions. rsc.org The electronic and steric properties of the 3-methylpiperidine moiety could influence the reactivity and selectivity of a metal center, offering a tunable platform for catalyst design. The combination of the piperidine ring and the acetate functionality could lead to bidentate ligands with interesting catalytic properties.

Exploration in Material Science and Supramolecular Assembly (if applicable to the core structure)

The principles of supramolecular chemistry rely on non-covalent interactions to construct well-defined molecular assemblies. The piperidine ring, with its ability to participate in hydrogen bonding (if protonated) and other non-covalent interactions, can be a valuable component in the design of supramolecular structures.

Future Research Directions and Unexplored Avenues for Ethyl 3 Methylpiperidin 1 Yl Acetate

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of Ethyl (3-methylpiperidin-1-yl)acetate typically involves the N-alkylation of 3-methylpiperidine (B147322) with an alkylating agent like ethyl chloroacetate (B1199739). While effective, this method often relies on volatile organic solvents and produces stoichiometric amounts of salt waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes.

Green chemistry approaches could revolutionize the production of this compound. One promising avenue is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents, with water as the only byproduct. nih.govnih.gov This method, often catalyzed by ruthenium or iridium complexes, avoids the use of alkyl halides. nih.gov Biocatalysis presents another highly attractive green alternative. The use of enzyme cascades, such as combining a carboxylic acid reductase (CAR) with a reductive aminase (RedAm), could enable the direct synthesis from 3-methylpiperidine and acetic acid, using renewable feedstocks and operating under mild aqueous conditions. acs.orgdatapdf.com

Further research could also explore the use of greener solvents, such as ionic liquids or supercritical fluids, and energy-efficient activation methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. organic-chemistry.org A comparative analysis of conventional versus potential green synthetic routes highlights the significant advantages of the latter in terms of environmental impact and efficiency.

Table 1: Comparison of Synthetic Approaches for this compound

| Parameter | Conventional N-Alkylation | "Borrowing Hydrogen" Method | Biocatalytic Synthesis |

|---|---|---|---|

| Alkylating Agent | Ethyl Chloroacetate | Ethanol | Acetic Acid / Ethanol |

| Catalyst | None (or phase transfer) | Ru or Ir complexes | Enzymes (e.g., RedAm, CAR) |

| Byproduct | Chloride Salts | Water | Water |

| Solvents | Acetonitrile, DMF | Toluene, Water | Aqueous Buffer |

| Conditions | Moderate to high temp. | High temperature | Mild (room temp. to ~40°C) |

| Atom Economy | Moderate | High | Very High |

| Key Advantage | Well-established | Avoids alkyl halides | Renewable, highly selective |

Deeper Exploration of Unconventional Reaction Pathways

Beyond optimizing existing methods, the exploration of unconventional reaction pathways could unlock novel and more efficient syntheses of this compound and its derivatives.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming C-N bonds under exceptionally mild conditions. cam.ac.uk Future research could devise a photocatalytic route involving the generation of an α-amino radical from 3-methylpiperidine, which could then be coupled with a suitable two-carbon electrophile derived from ethyl acetate (B1210297). bohrium.comvapourtec.com This approach avoids harsh reagents and high temperatures, offering a more sustainable pathway.

Continuous Flow Synthesis: The implementation of continuous flow microreactors offers significant advantages in terms of safety, scalability, and process control. nih.govacs.org A flow-based synthesis of this compound would allow for precise control over reaction parameters like temperature and residence time, potentially leading to higher yields and purity while minimizing reactor volume and improving safety, especially for exothermic reactions. researchgate.netbeilstein-journals.org

Electrosynthesis: Electrochemical methods provide a reagent-free approach to driving chemical reactions. nih.govbeilstein-journals.org An electro-synthetic strategy could be developed where 3-methylpiperidine is anodically oxidized to an iminium ion intermediate, which then reacts with a suitable nucleophile to form the target molecule. This would reduce the reliance on chemical oxidants and other reagents.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating experimental research. For this compound, advanced computational modeling can provide deep insights into its reactivity and guide the development of new synthetic methods and applications.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of the molecule. researchgate.netdntb.gov.ua Researchers can model the transition states of various proposed synthetic pathways (e.g., conventional N-alkylation vs. photocatalytic routes) to predict activation energies, reaction kinetics, and potential side products. acs.orgresearchgate.net This predictive capability can significantly reduce the experimental effort required for reaction optimization.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational preferences and interactions with solvents or other molecules. researchgate.netnih.gov This is particularly relevant when considering the molecule as a building block for larger functional materials, as its conformational flexibility can influence the macroscopic properties of the resulting material.

Table 2: Applications of Computational Modeling for this compound Research

| Computational Method | Application Area | Research Question Addressed |

|---|---|---|

| Density Functional Theory (DFT) | Synthetic Pathway Analysis | What is the lowest energy pathway for synthesis? What are the key transition states and intermediates? |

| Reactivity Prediction | Which sites on the molecule are most susceptible to nucleophilic or electrophilic attack? | |

| Molecular Dynamics (MD) | Conformational Analysis | What are the preferred 3D conformations of the molecule in different environments? |

| Material Property Simulation | How would polymers or aggregates of this molecule behave? What are its interactions with solvents? | |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | What is the nature of the intramolecular bonds and non-covalent interactions? |

Discovery of Novel Chemical Transformations and Reactivities

The chemical structure of this compound contains multiple reactive sites, suggesting a rich and largely unexplored reactivity profile. Future research should aim to discover novel chemical transformations that go beyond simple ester hydrolysis or reduction.

A particularly exciting avenue is the selective functionalization of the piperidine (B6355638) ring itself. While direct C-H functionalization of such saturated heterocycles is challenging, recent advances have shown that N-alkyl piperidines can be selectively functionalized at the endocyclic α-position. acs.org This can be achieved by first forming the N-oxide, followed by an elimination reaction to generate an endocyclic iminium ion intermediate. This highly reactive intermediate can then be trapped by a wide range of carbon-based nucleophiles, allowing for the introduction of new substituents onto the piperidine ring while preserving the acetate side chain. acs.org

Furthermore, the ester moiety can be used as a handle for diverse transformations. Beyond simple hydrolysis to the corresponding carboxylic acid or amidation to various amides, it could undergo Claisen condensation or be used in transition-metal-catalyzed cross-coupling reactions after conversion to a suitable derivative.

Design and Synthesis of Advanced Functional Materials Based on the Piperidine Acetate Scaffold

The unique combination of a tertiary amine and an ester group makes this compound an attractive building block for the design of advanced functional materials.

Ionic Liquids: By quaternizing the piperidine nitrogen with an alkyl group, a new family of piperidinium-based ionic liquids (ILs) can be synthesized. alfa-chemistry.comrsc.org The properties of these ILs, such as their viscosity, melting point, and conductivity, could be tuned by varying the N-alkyl substituent and the counter-anion. google.com These novel ILs could find applications as electrolytes in electrochemical devices, catalysts for organic reactions, or as specialized surfactants. alfa-chemistry.com

Functional Polymers: The piperidine acetate scaffold can be incorporated into polymers to create materials with tailored properties. acs.org For instance, the ethyl ester can be converted into a polymerizable functional group, such as an acrylate (B77674) or acrylamide, to produce a monomer. Polymerization would yield materials with pendant 3-methylpiperidine moieties. Such polymers could be used in drug delivery systems, as catalysts, or as kinetic hydrate (B1144303) inhibitors for gas pipelines. acs.orgnih.govrsc.org The tertiary amine on the piperidine ring could also be used to catalyze reactions like the ring-opening polymerization of lactide. rsc.org

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl (3-methylpiperidin-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting 3-methylpiperidine with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like acetonitrile. Optimization includes:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Temperature control : Maintain reflux (70–80°C) to balance reaction speed and side-product formation.

- Purification : Employ liquid-liquid extraction with ethyl acetate/water (polarity-based separation) , followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be observed?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the ethyl ester triplet (~1.2 ppm, CH₃CH₂) and quartet (~4.1 ppm, CH₂O). The 3-methylpiperidinyl group shows resonances at δ 2.2–2.8 ppm (N–CH₂) and δ 1.0–1.5 ppm (methyl group).

- ¹³C NMR : The carbonyl (C=O) appears at ~170 ppm, with ester oxygens influencing adjacent carbons.

- IR Spectroscopy : A strong C=O stretch at ~1740 cm⁻¹ confirms the ester moiety.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group) validate the structure. GC-MS with ethyl acetate as a solvent can aid volatile analysis .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational thermodynamic data for this compound?

Methodological Answer: Discrepancies often arise from approximations in computational models. Strategies include:

- Validation with NIST Data : Compare experimental enthalpy (ΔH°), Gibbs free energy (ΔG°), and gas-phase basicity with analogous esters (e.g., ethyl acetate) .

- Computational Refinement : Use density functional theory (DFT) with solvent models (e.g., COSMO-RS) to improve accuracy. Cross-check with high-resolution calorimetry for liquid-phase thermodynamics.

- Error Analysis : Quantify uncertainties in computational parameters (basis sets, solvation models) and experimental measurements (calorimetric precision).

Q. What strategies are recommended for resolving contradictory crystallographic data when determining the structure of this compound?

Methodological Answer:

- Software Tools : Refine data using SHELX programs (e.g., SHELXL for small molecules) to resolve disorder or twinning. SHELX’s robust algorithms handle high-resolution data and hydrogen placement .

- Validation Metrics : Check R-factors, electron density maps, and Hirshfeld surfaces for anomalies.

- Comparative Analysis : Cross-reference with spectroscopic data (NMR/IR) to confirm bond lengths and angles.

Q. How does solvent polarity influence the purification of this compound, and what methods optimize yield?

Methodological Answer:

- Polarity Considerations : Ethyl acetate (polarity index 0.228) is effective for liquid-liquid extraction, separating the ester from polar byproducts in aqueous phases .

- Optimized Techniques :

- Countercurrent Chromatography : Use a biphasic solvent system (e.g., hexane/ethyl acetate/water) for high-purity isolation.

- Distillation : Fractional distillation under reduced pressure minimizes thermal degradation.

- Crystallization : Recrystallize from a low-polarity solvent (e.g., diethyl ether) to remove non-polar impurities.

Q. What experimental designs are effective for analyzing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under standard storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.